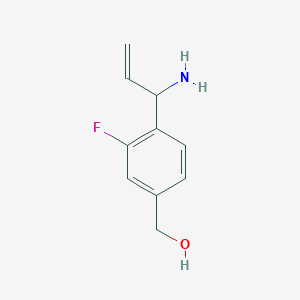![molecular formula C2N4S2 B13115374 [1,2,3]Thiadiazolo[4,5-d][1,2,3]thiadiazole CAS No. 88770-23-4](/img/structure/B13115374.png)
[1,2,3]Thiadiazolo[4,5-d][1,2,3]thiadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[1,2,3]Thiadiazolo[4,5-d][1,2,3]thiadiazole is a heterocyclic compound that belongs to the family of thiadiazoles. Thiadiazoles are five-membered aromatic rings containing one sulfur and two nitrogen atoms. This particular compound is known for its electron-withdrawing properties, making it a valuable building block in the synthesis of various organic materials, including organic light-emitting diodes (OLEDs) and organic solar cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1,2,3]thiadiazolo[4,5-d][1,2,3]thiadiazole typically involves the reaction of N-tosyl hydrazones with sulfur under metal-free conditions. This method is an improvement over the traditional Hurd-Mori reaction, providing good yields of the desired product . Another approach involves the use of vanadium oxide loaded on fluorapatite as a catalyst in a one-pot three-component fusion reaction, which also yields high purity products .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
[1,2,3]Thiadiazolo[4,5-d][1,2,3]thiadiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can yield thiols and other reduced sulfur-containing compounds.
Substitution: Aromatic nucleophilic substitution reactions are common, especially with brominated derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include sulfur, N-tosyl hydrazones, and various catalysts like vanadium oxide. Reaction conditions often involve mild temperatures and green solvents like ethanol .
Major Products Formed
Major products formed from these reactions include monosubstituted and disubstituted derivatives, which are valuable intermediates in the synthesis of more complex organic materials .
Scientific Research Applications
[1,2,3]Thiadiazolo[4,5-d][1,2,3]thiadiazole has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of OLEDs and organic solar cells.
Biology: Exhibits various biological activities, including antifungal, antiviral, and anticancer properties.
Medicine: Potential therapeutic agent due to its broad spectrum of biological activities.
Industry: Used in the development of advanced materials with unique electronic properties.
Mechanism of Action
The mechanism of action of [1,2,3]thiadiazolo[4,5-d][1,2,3]thiadiazole involves its electron-withdrawing properties, which enhance its reactivity in various chemical reactions. The compound interacts with molecular targets through electron transfer processes, affecting pathways involved in biological activities such as antifungal and anticancer effects .
Comparison with Similar Compounds
Similar Compounds
1,2,3-Thiadiazole: Another member of the thiadiazole family, known for its biological activities.
1,2,4-Thiadiazole: Commonly used in medicinal chemistry for its pharmacological properties.
1,3,4-Thiadiazole: Widely used in pharmaceuticals, including medications like cephazolin and acetazolamide.
Uniqueness
[1,2,3]Thiadiazolo[4,5-d][1,2,3]thiadiazole is unique due to its specific electronic structure, which makes it particularly valuable in the synthesis of advanced organic materials. Its ability to undergo various chemical reactions and its broad spectrum of biological activities further distinguish it from other thiadiazoles .
Properties
CAS No. |
88770-23-4 |
|---|---|
Molecular Formula |
C2N4S2 |
Molecular Weight |
144.18 g/mol |
IUPAC Name |
thiadiazolo[4,5-d]thiadiazole |
InChI |
InChI=1S/C2N4S2/c3-1-2(7-5-3)8-6-4-1 |
InChI Key |
NILNGOUXFQRQLJ-UHFFFAOYSA-N |
Canonical SMILES |
C12=C(SN=N1)SN=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![2H-Azeto[1,2-A]thiazolo[4,5-D]pyrimidine](/img/structure/B13115320.png)
![tert-butylN-[(3S,4R)-3-methoxy-4-piperidyl]carbamate;oxalicacid](/img/structure/B13115321.png)


![3-Azabicyclo[4.2.0]oct-3-en-4-amine](/img/structure/B13115343.png)




